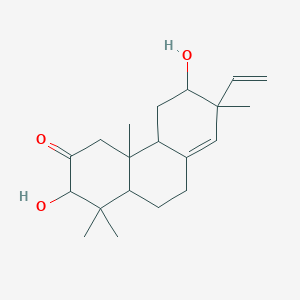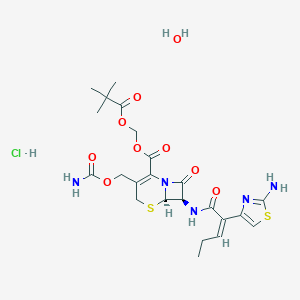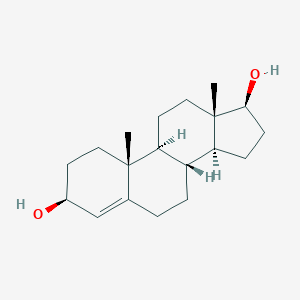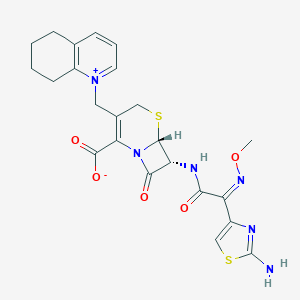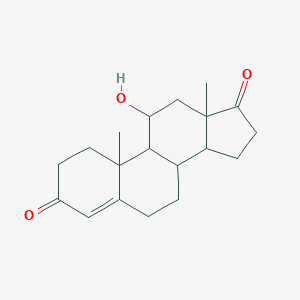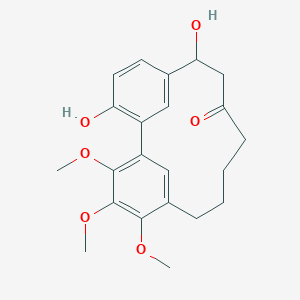
Porson
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Porson is a synthetic peptide that is used in a variety of scientific research applications. It is a short peptide that is composed of five amino acids and is composed of the amino acids: phenylalanine, tryptophan, arginine, serine, and threonine. It is commonly used in research to study the effects of various hormones and neurotransmitters on cellular processes. It is also used to study the effects of various drugs and chemicals on the body.
Aplicaciones Científicas De Investigación
1. Algebraic Problem Solving
Richard Porson, a classicist, worked on algebraic problems during his final illness in 1808. His approach to problem-solving in mathematics, despite being an eccentric academic figure, is an example of the application of critical thinking and advanced mathematics in scholarly research (G.T.Q.H., 1992).
2. Dielectric Constant Measurements in Binary Liquid Systems
Research on the dielectric constant epsilon (Porson) in binary liquid systems, such as Methanol + n-heptane, indicates its significance in understanding fluid properties and behaviors at a molecular level, which has implications for chemical and physical sciences (J. Balakrishnan, M. Gunasekaran, E. Gopal, 1982).
3. Porous Scaffolds in Bone Tissue Engineering
Porous poly(D,L-lactide-co-glycolide) (PLGA) scaffolds have been developed for bone tissue engineering, using mesenchymal stem cells. This research highlights the use of porosity in creating effective scaffolds for osteogenesis, demonstrating the intersection of material science and biology (H. Kim, Hyun Woo Kim, H. Suh, 2003).
4. Data Sonification in User Interfaces
The Porsonify toolkit exemplifies the innovative use of auditory cues in user interfaces, complementing visual data representation. This research is pivotal in enhancing the user experience in digital platforms, blending technology and psychology (T. Madhyastha, D. Reed, 1995).
5. Genetic Engineering in Pigs
The use of the Sleeping Beauty transposon system in porcine zygotes demonstrates advanced genetic engineering techniques. This research opens doors for creating animal models for human diseases and therapeutic approaches (W. Garrels, L. Mátés, S. Holler, et al., 2011).
6. Porous Silicon in Biosensors
Porous silicon (pSi) is crucial in developing biosensors for various applications, including medical diagnostics and environmental monitoring. This research underscores the role of nanotechnology and material science in advancing biosensor technology (A. Jane, R. Dronov, A. Hodges, N. Voelcker, 2009).
7. Promoting Patient-Oriented Research
The implementation of practice-oriented research (POR) in psychotherapy demonstrates the integration of scientific research with clinical practice, enhancing the understanding and treatment of psychological conditions (S. Youn, Henry Xiao, A. McAleavey, et al., 2019).
8. Porous Materials in Clean Energy Applications
Porous metal-organic frameworks (MOFs) play a significant role in clean energy applications, such as hydrogen storage and carbon dioxide capture. This research is at the forefront of addressing global energy and environmental challenges (Shengqian Ma, Hong‐Cai Zhou, 2010).
9. Open-Source Software in Porous Media Research
The development of open-source software like OpenGeoSys and DuMux for porous media simulation illustrates the intersection of information technology with environmental and geological research (L. Bilke, B. Flemisch, T. Kalbacher, et al., 2019).
Propiedades
Número CAS |
56222-03-8 |
|---|---|
Nombre del producto |
Porson |
Fórmula molecular |
C22H26O6 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
3,7-dihydroxy-15,16,17-trimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one |
InChI |
InChI=1S/C22H26O6/c1-26-20-14-6-4-5-7-15(23)12-19(25)13-8-9-18(24)16(10-13)17(11-14)21(27-2)22(20)28-3/h8-11,19,24-25H,4-7,12H2,1-3H3 |
Clave InChI |
STOOQWNRGUJXSQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
SMILES canónico |
COC1=C(C(=C2C=C1CCCCC(=O)CC(C3=CC2=C(C=C3)O)O)OC)OC |
Apariencia |
Powder |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



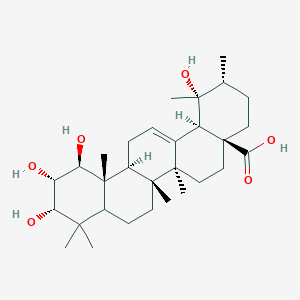
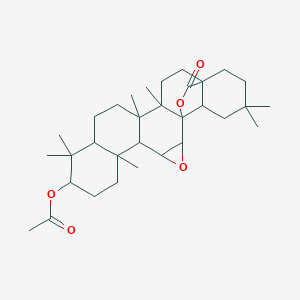
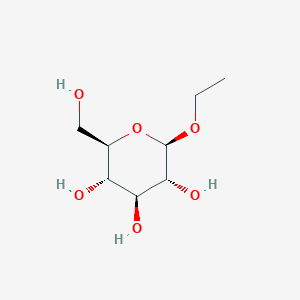

![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)
![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)

